2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methyl-7,8-dihydro-5(6H)-quinazolinone
Overview
Description
2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methyl-7,8-dihydro-5(6H)-quinazolinone, also known as MPQ, is a synthetic compound that has been widely studied for its potential therapeutic applications. MPQ belongs to the class of quinazolinone derivatives, which have shown promise in treating a variety of disorders, including neurological and psychiatric conditions.
Mechanism of Action
The exact mechanism of action of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methyl-7,8-dihydro-5(6H)-quinazolinone is not fully understood, but it is believed to involve modulation of neurotransmitter signaling pathways in the brain. This compound has been shown to act as a partial agonist at serotonin and dopamine receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and antipsychotic effects. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may have potential therapeutic applications in a variety of conditions.
Advantages and Limitations for Lab Experiments
2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methyl-7,8-dihydro-5(6H)-quinazolinone has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied, with a large body of literature available on its properties and potential applications. However, there are also limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several potential future directions for research on 2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methyl-7,8-dihydro-5(6H)-quinazolinone. One area of interest is its potential for treating neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. Further research is needed to fully understand its therapeutic potential and to develop safe and effective treatment protocols. Other potential future directions include exploring its antioxidant and anti-inflammatory properties for use in treating a range of conditions, as well as investigating its potential as a diagnostic tool for certain disorders.
Scientific Research Applications
2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methyl-7,8-dihydro-5(6H)-quinazolinone has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have potent affinity for several neurotransmitter receptors, including serotonin and dopamine receptors. This makes this compound a promising candidate for the treatment of disorders such as depression, anxiety, and schizophrenia.
properties
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydro-6H-quinazolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-14-19-15(6-5-8-17(19)25)22-20(21-14)24-12-10-23(11-13-24)16-7-3-4-9-18(16)26-2/h3-4,7,9H,5-6,8,10-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOZJSYLQVDNFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC=CC=C4OC)CCCC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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